4'-O-Benzyl 3'-O-Desmethyl Etoposide
Description
Background of Podophyllotoxin (B1678966) Derivatives and Etoposide (B1684455) Analogs
The development of many modern chemotherapeutics is rooted in natural products. One such compound is Podophyllotoxin, a biologically active lignan (B3055560) extracted from the roots and rhizomes of Podophyllum species. gpatindia.comnih.gov While podophyllotoxin itself exhibits potent cytotoxic activity by inhibiting tubulin polymerization, its systemic toxicity limited its direct clinical use. gpatindia.comnih.gov This led to extensive research focused on synthesizing analogs with improved therapeutic profiles.
Etoposide emerged from this research as a highly successful semi-synthetic derivative of podophyllotoxin. nih.govpsu.edu Unlike its parent compound, etoposide's primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme that manages DNA topology during replication and transcription. nih.govnih.gov Etoposide stabilizes the ternary complex formed between topoisomerase II and DNA, which prevents the re-ligation of transient double-strand breaks. psu.eduresearchgate.net The accumulation of these DNA breaks ultimately triggers apoptosis in rapidly dividing cancer cells. gpatindia.comresearchgate.net Etoposide is a cornerstone in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas. nih.govnih.gov
However, the clinical utility of etoposide is hampered by challenges such as acquired drug resistance, low bioavailability, and the risk of treatment-related secondary malignancies. nih.govresearchgate.net These limitations continue to fuel the design and synthesis of new etoposide analogs aimed at overcoming these shortcomings. nih.gov
Rationale for Chemical Modification: Design Principles of 4'-O-Benzyl 3'-O-Desmethyl Etoposide
The structure of etoposide features a pendant phenolic E-ring which is a critical site for its biological activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to this ring can dramatically alter the compound's efficacy. researchgate.net The design of this compound represents a logical, targeted modification of this crucial E-ring based on established biochemical principles.
The key structural features of etoposide's E-ring are a free hydroxyl group at the 4'-position and methoxy (B1213986) groups at the 3' and 5' positions. The 4'-hydroxyl group is considered essential for topoisomerase II inhibition. nih.gov It is believed that the metabolic oxidation of this phenol (B47542) to a phenoxyl radical, and subsequently to a catechol or quinone intermediate, is a key step in its mechanism of action. nih.govresearchgate.net Any permanent substitution that blocks this group, such as methylation to an ether (the VP-OMe analog), renders the compound inactive. nih.gov
The design of this compound incorporates two specific modifications:
3'-O-Desmethyl: The removal of the methyl group from the 3'-position would convert the 3'-methoxy group into a hydroxyl group. This creates a catechol-like structure (hydroxyl groups at the 3' and 4' positions), which would significantly alter the electronic properties and redox potential of the E-ring. This modification could potentially enhance the formation of reactive intermediates required for topoisomerase II inhibition or alter the molecule's binding interactions within the enzyme-DNA complex.
4'-O-Benzyl: The addition of a benzyl (B1604629) group to the essential 4'-hydroxyl position is a classic prodrug strategy. nih.gov This large, lipophilic group would mask the free hydroxyl, likely rendering the molecule temporarily inactive. The rationale is that the benzyl ether could be cleaved in vivo by metabolic enzymes to release the active, free-phenol form of the drug. This approach could potentially improve the compound's pharmacokinetic properties, such as oral bioavailability or tissue distribution, before releasing the active cytotoxic agent at the target site. nih.gov
Therefore, the design of this compound is a sophisticated strategy aimed at creating a prodrug of a novel, potentially more potent etoposide analog.
Positioning within Antineoplastic and Antiviral Research Paradigms
The primary research paradigm for etoposide analogs is antineoplastic drug discovery. While specific biological activity data for this compound is not prominent in published literature, its position can be inferred from studies on related analogs. The goal of modifying the E-ring is often to enhance potency against tumor cell lines and, crucially, to overcome mechanisms of drug resistance. nih.gov For instance, research on other 4'-position derivatives, such as 4'-ester analogs, has been pursued to improve water solubility and combat resistance. nih.gov The activity of E-ring analogs is typically evaluated through cytotoxicity assays against various cancer cell lines (e.g., lung, colon, melanoma) and topoisomerase II inhibition assays. nih.gov Given its design, this compound would be investigated for its potential to be more effective than etoposide, particularly in etoposide-resistant cancer models.
In addition to anticancer research, some podophyllotoxin derivatives have been explored for antiviral properties. nih.gov For example, certain E-ring analogs have been evaluated for activity against Herpes simplex virus. nih.gov The broad cytotoxic nature of these compounds can sometimes translate to inhibition of viral replication. The introduction of a benzyl group, a moiety found in various other compounds with antiviral activity, suggests a potential, albeit secondary, research avenue for this compound in antiviral screening programs. tmu.edu.tw However, it is also noted that such bulky protecting groups may hinder antiviral action. tmu.edu.tw
Without direct experimental data, the positioning of this compound remains theoretical but firmly within the well-established fields of rational anticancer prodrug design and the broader exploration of podophyllotoxin derivatives for therapeutic applications.
Data Tables
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₃₆O₁₃ |
| Molecular Weight | 664.65 g/mol |
| Synonyms | (5R,5aR,8aR,9S)-5-[5-Methoxy-4-(phenylMethoxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one |
Data sourced from publicly available chemical supplier information.
Structure-Activity Relationship of Selected Etoposide E-Ring Analogs
| Compound/Analog | E-Ring Modification | Impact on Topoisomerase II Inhibition/Cytotoxicity | Reference |
| Etoposide | 4'-OH, 3'-OCH₃, 5'-OCH₃ | Active, clinical standard | nih.gov |
| VP-OMe | 4'-OCH₃, 3'-OCH₃, 5'-OCH₃ | Inactive | nih.gov |
| DHVP | 3',4'-dihydroxy (catechol) | Cytotoxic, but less potent than etoposide | nih.gov |
| 4β-O-benzyl derivative | 4β-O-benzyl (on lignan core) | Inactive (demonstrates need for free hydroxyl at active site) | |
| 4'-Ester analogs | 4'-O-CO-R | Potent inhibitors, designed to overcome drug resistance | nih.gov |
Properties
Molecular Formula |
C₃₅H₃₆O₁₃ |
|---|---|
Molecular Weight |
664.65 |
Synonyms |
(5R,5aR,8aR,9S)-5-[5-Methoxy-4-(phenylmethoxy)phenyl]-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for 4 O Benzyl 3 O Desmethyl Etoposide
Synthetic Pathways and Methodologies
The synthesis of 4'-O-Benzyl 3'-O-Desmethyl Etoposide (B1684455) is intrinsically linked to the broader synthetic schemes developed for etoposide and its analogs. The journey typically begins with podophyllotoxin (B1678966), a natural product isolated from the rhizomes of Podophyllum species. nih.gov The key precursor for 4'-O-Benzyl 3'-O-Desmethyl Etoposide is 4'-demethylepipodophyllotoxin (B1664165), which is obtained from podophyllotoxin through a demethylation and epimerization process. researchgate.net
The synthesis proceeds through a series of carefully orchestrated steps:
Demethylation of Podophyllotoxin: The initial step involves the selective demethylation of the phenolic methyl ether at the C4' position of the podophyllotoxin structure. This yields 4'-demethylpodophyllotoxin.
Epimerization: The subsequent step is the epimerization at the C4 position of the aglycone, converting the therapeutically less active podophyllotoxin configuration to the more desirable epipodophyllotoxin (B191179) configuration. This results in the formation of 4'-demethylepipodophyllotoxin. researchgate.net
Benzylation of the 4'-Hydroxyl Group: To introduce the benzyl (B1604629) group, the free phenolic hydroxyl at the 4' position of 4'-demethylepipodophyllotoxin is protected using a benzylating agent, such as benzyl bromide, in the presence of a suitable base. This reaction yields 4'-O-Benzyl-4'-demethylepipodophyllotoxin.
Glycosylation: The crucial glycosylation step involves coupling the benzylated aglycone with a suitable protected glucose donor. This reaction forms the glycosidic bond at the C4 position of the epipodophyllotoxin core.
Introduction of the 3'-O-Desmethyl Feature: The "3'-O-Desmethyl" nomenclature indicates the absence of a methyl group at the 3' position of the pendant aromatic ring, which is a key feature of the parent compound, etoposide. This is typically addressed by starting with a precursor that already lacks this methyl group or by a demethylation step. In the context of synthesizing this compound, the starting material would ideally be a 3'-O-desmethyl analog of podophyllotoxin.
Final Modifications: The synthesis is completed by any necessary deprotection steps on the sugar moiety to yield the final this compound.
Stereoselective Synthesis Approaches and Optimization
Stereochemistry is a critical aspect in the synthesis of etoposide and its analogs, as the biological activity is highly dependent on the spatial arrangement of the atoms. The desired stereochemistry at the glycosidic linkage (β-anomer) and at the C1, C2, C3, and C4 positions of the lignan (B3055560) backbone is crucial.
Stereoselective synthesis is paramount during the glycosylation step. The use of specific catalysts and reaction conditions is employed to favor the formation of the β-glycoside. Lewis acids such as boron trifluoride etherate and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to catalyze the condensation of the aglycone with the protected sugar donor. nih.govgoogle.com The choice of protecting groups on the sugar moiety also plays a significant role in directing the stereochemical outcome of the glycosylation reaction.
Optimization of these synthetic routes focuses on several key areas:
Simplifying Purification: Developing methodologies that lead to cleaner reactions and easier isolation of the desired product is a constant goal. google.com
Recent advancements in organic synthesis, including the development of more efficient catalysts and novel synthetic strategies, are being applied to the synthesis of podophyllotoxin-based compounds to address these challenges. cuni.cz
Generation of Related Podophyllotoxin-Based Derivatives for Research
The core structure of podophyllotoxin serves as a versatile scaffold for the generation of a wide array of derivatives for research purposes. mdpi.com this compound can be considered an intermediate in the synthesis of further modified analogs. The benzyl group at the 4'-position offers a handle for further chemical transformations.
The primary goals for creating these derivatives include:
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule, researchers can elucidate which functional groups are essential for biological activity. nih.gov
Overcoming Drug Resistance: The development of analogs that can circumvent mechanisms of drug resistance is a major focus in cancer research. nih.gov
Improving Pharmacokinetic Properties: Modifications are often aimed at enhancing solubility, bioavailability, and metabolic stability.
Examples of modifications to the podophyllotoxin skeleton include alterations to the A, C, and D rings, as well as the pendant E-ring. nih.govmdpi.com Hybrid molecules, where podophyllotoxin is conjugated with other bioactive compounds, represent another strategy to create novel derivatives with potentially enhanced or synergistic effects. nih.gov
Chemical Modifications for Research Probes and Advanced Analogs
This compound can be a valuable precursor for the synthesis of chemical probes designed to investigate the mechanism of action of etoposide and related compounds. These probes are essential tools in chemical biology and drug discovery.
Types of research probes that can be generated include:
Fluorescent Probes: By attaching a fluorescent tag to the molecule, researchers can visualize its subcellular localization and interaction with its biological target, topoisomerase II.
Biotinylated Probes: The introduction of a biotin (B1667282) moiety allows for the affinity-based purification of the drug-target complex, enabling detailed studies of the proteins involved in the drug's mechanism. nih.gov
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for the identification of binding sites. nih.gov
The synthesis of these probes involves the strategic introduction of a linker arm, often at a position that does not interfere with the drug's binding to its target, to which the desired tag (fluorophore, biotin, etc.) can be attached. The benzyl group in this compound could potentially be debenzylated to reveal a free hydroxyl group for such modifications. The development of chemoselective probes with specific reactive groups allows for targeted derivatization and enrichment of metabolites for research purposes. researchgate.net
Molecular and Cellular Mechanisms of Action of 4 O Benzyl 3 O Desmethyl Etoposide
DNA Cleavage Complex Stabilization and Topoisomerase Poisoning
4'-O-Benzyl 3'-O-Desmethyl Etoposide (B1684455) functions as a topoisomerase poison, a class of agents that convert the essential topoisomerase II enzyme into a cellular toxin. nih.gov Topoisomerase II normally functions by creating transient double-strand breaks in the DNA backbone, allowing another DNA strand to pass through, and then re-ligating the break. nih.gov Topoisomerase poisons like Etoposide act by interfering with the re-ligation step of this catalytic cycle. nih.gov
The drug achieves this by stabilizing a key intermediate state known as the cleavage complex, a ternary structure consisting of topoisomerase II covalently bound to the 5'-ends of the cleaved DNA, with the drug molecule situated at the interface. nih.govresearchgate.netnih.gov This stabilization effectively traps the enzyme on the DNA, leading to an accumulation of persistent, protein-linked DNA double-strand breaks. nih.govnih.gov These lesions are highly cytotoxic as they interfere with fundamental processes like DNA replication and transcription. nih.gov
The mechanism is considered interfacial, as the drug interacts non-covalently with both the enzyme and the DNA at the cleavage site. nih.gov The formation of this stable ternary complex is the central event in the drug's cytotoxic action. Benzene metabolites have been shown to antagonize the formation of Etoposide-stabilized cleavage complexes, suggesting that modifications to the drug's structure can significantly impact the stability of this complex. nih.gov The specific substitutions in 4'-O-Benzyl 3'-O-Desmethyl Etoposide would influence the geometry and stability of the ternary cleavage complex, thereby affecting its potency as a topoisomerase poison.
DNA Binding Characteristics and Intercalation Studies
Unlike classic DNA intercalators such as doxorubicin (B1662922), which insert themselves between DNA base pairs, Etoposide exhibits a low affinity for free DNA. researchgate.netnih.gov Its interaction with DNA is primarily mediated through the topoisomerase II enzyme within the ternary cleavage complex. researchgate.net Structural and biochemical studies suggest that the drug binds to the enzyme-DNA complex, rather than to DNA alone, to exert its effect. nih.gov
Within the stabilized cleavage complex, the Etoposide molecule is positioned at the site of DNA cleavage. It is proposed that the D-ring of the Etoposide core makes contact with the DNA double helix. nih.gov Molecular docking studies based on the crystal structure of the Etoposide-topoisomerase II-DNA ternary complex show the glycosidic moiety of Etoposide oriented toward the DNA minor groove, while its phenolic hydroxyl group forms hydrogen bonds with enzyme residues. nih.gov
While Etoposide itself is not a classical intercalator, some topoisomerase II poisons do exhibit intercalative properties. nih.gov For instance, doxorubicin both intercalates into DNA and poisons topoisomerase II. nih.govembopress.orgembopress.org The bulky, aromatic benzyl (B1604629) group introduced in this compound could potentially alter the nature of the drug's interaction within the DNA cleavage groove, although it is not expected to transform the molecule into a classical DNA intercalator.
Cellular Uptake Mechanisms and Intracellular Distribution in Research Models
The cellular uptake of Etoposide and its derivatives is a critical factor determining their biological activity. Studies on Etoposide have shown that its cellular influx and efflux are important parameters. For example, the cardiac glycoside ouabain, which alters the intracellular ionic environment, was found to decrease Etoposide-induced cytotoxicity without affecting its cellular transport, indicating that uptake is distinct from downstream activity. nih.gov
The physicochemical properties of a drug molecule, particularly its lipophilicity, play a significant role in its ability to cross the plasma membrane. The introduction of a benzyl group at the 4'-O-position of the E-ring in this compound would substantially increase the molecule's lipophilicity compared to the parent compound Etoposide. This increased lipophilicity could potentially enhance its passive diffusion across the cell membrane, leading to higher intracellular concentrations.
In research models, Etoposide-bound magnetic nanoparticles have been developed to enhance delivery to target cells, demonstrating that modifying the delivery vehicle can significantly alter the compound's distribution and efficacy. nih.gov Once inside the cell, the distribution of the drug to the nucleus, where topoisomerase II is located, is essential for its activity. The altered chemical properties of this compound may influence its intracellular trafficking and accumulation in the nuclear compartment.
Modulation of Cell Cycle Progression and Checkpoints in Cellular Research
The accumulation of DNA double-strand breaks induced by this compound triggers a robust DNA damage response (DDR) that directly impacts cell cycle progression. nih.gov Cells treated with Etoposide typically exhibit a significant arrest at the G2/M phase of the cell cycle. nih.govnih.gov This checkpoint activation prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair. In some cell lines, a delay in the S-phase is also observed. nih.govnih.gov
This cell cycle arrest is orchestrated by a complex signaling network involving sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). mdpi.com Upon activation by DNA damage, these kinases phosphorylate downstream effector kinases like Chk1 and Chk2, which in turn target key cell cycle regulators. mdpi.com For instance, the G2 arrest can be mediated by the p53-dependent repression of the Cyclin B1/CDK1 promoter or through p53-independent pathways. nih.gov The progression from G2 to mitosis is driven by the cyclin-dependent kinase CDK1, making it a primary target for the DNA damage checkpoint response. nih.gov
Research on small-cell lung cancer cells has shown that the cellular response to Etoposide is dynamic, with protracted exposure leading to an irreversible G2 arrest. nih.gov The specific modifications in this compound, by potentially altering the extent of DNA damage, would be expected to modulate the kinetics and duration of cell cycle arrest at these critical checkpoints.
| Cell Cycle Phase | Effect of Etoposide Treatment | Key Regulators Involved |
| S Phase | Dose-dependent delay in some models. nih.gov | ATR, Chk1. mdpi.com |
| G2/M Phase | Prominent and often irreversible arrest. nih.govnih.gov | ATM, ATR, p53, Chk1, Chk2, CDK1. nih.govmdpi.com |
Induction of Apoptosis and Programmed Cell Death Pathways
If the DNA damage induced by this compound is too extensive to be repaired, the cell is eliminated through programmed cell death, primarily apoptosis. nih.gov Etoposide is known to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govnih.govbio-rad-antibodies.com
The intrinsic pathway is a common response to DNA damage. bio-rad-antibodies.com In this cascade, the tumor suppressor protein p53 is often activated and stabilized. nih.govresearchgate.net Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax. researchgate.net Bax then translocates from the cytosol to the mitochondria, where it promotes mitochondrial outer membrane permeabilization (MOMP). researchgate.net This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which culminates in the activation of effector caspases (e.g., caspase-3) and the execution of cell death. researchgate.net
The extrinsic pathway can also be triggered. This involves the upregulation of death ligands like FasL, which bind to their corresponding receptors (e.g., FasR) on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8. nih.govmdpi.com
Studies have shown that the apoptotic pathways triggered can be drug-specific, as Etoposide-resistant melanoma cells that are deficient in activating apoptosis in response to topoisomerase-II inhibitors can still undergo apoptosis when treated with other agents like cisplatin. nih.gov Furthermore, recent evidence suggests that in some contexts, such as cardiotoxicity, Etoposide may induce cell death through ferroptosis, a distinct iron-dependent form of programmed cell death. nih.gov
| Apoptotic Pathway | Key Events Following Etoposide-induced Damage |
| Intrinsic (Mitochondrial) | p53 activation, Bax upregulation and translocation, mitochondrial release of cytochrome c, caspase-9 and -3 activation. nih.govresearchgate.net |
| Extrinsic (Death Receptor) | FasL upregulation, DISC formation, caspase-8 activation. nih.gov |
Identification and Characterization of Novel Molecular Targets
While DNA topoisomerase II is the well-established primary target of Etoposide and its derivatives, emerging research suggests that the cellular response to these compounds is broader than initially understood. nih.gov The profound impact of topoisomerase II poisoning on DNA integrity can lead to secondary effects on other cellular processes that could be considered novel targets or pathways.
For example, the widespread DNA damage and subsequent checkpoint activation can affect gene expression at multiple levels, including chromatin remodeling and the alternative splicing of gene transcripts. nih.gov Furthermore, the metabolic state of the cell can be significantly altered. Etoposide metabolites, such as Etoposide quinone, generated through cellular metabolism, may act through different mechanisms, including covalent poisoning of the enzyme, representing a distinct mode of action from the parent drug. nih.gov
Efforts to enhance the specificity of Etoposide have led to the design of hybrid molecules. In one approach, the core of Etoposide was coupled to an oligonucleotide, creating an "oligonucleotide-linked topoisomerase inhibitor" (OTI). nih.gov This novel construct was designed to direct topoisomerase II-mediated DNA cleavage to specific gene sequences, demonstrating the potential to create derivatives with highly specific, engineered targets. nih.gov The unique chemical structure of this compound may confer upon it interactions with other cellular proteins or pathways that are not observed with the parent compound, representing an area for future investigation.
Structure Activity Relationship Sar Studies of 4 O Benzyl 3 O Desmethyl Etoposide and Its Analogs
Elucidation of Key Pharmacophoric Regions
The core pharmacophore of etoposide (B1684455) and its analogs, essential for their topoisomerase II inhibitory activity, is well-characterized. It comprises the rigid tetracyclic trans-fused ring system (rings A, B, C, and D) and the pendant E-ring at the C1 position. The glycosidic moiety at the C4 position is also crucial for its interaction with the enzyme-DNA complex.
NMR spectroscopy and protein-drug competition binding assays have revealed that the key interactions with topoisomerase II occur through the A-ring, B-ring, and the pendant E-ring. nih.gov Specifically, the geminal protons of the A-ring and protons on the B-ring (H5 and H8) are involved in binding. nih.gov The E-ring, with its substituents, plays a critical role in the drug's ability to stabilize the topoisomerase II-DNA cleavage complex. nih.gov In contrast, the C-ring, D-ring, and the glycosidic moiety at C4 show limited direct contact with the enzyme in the binary complex. nih.gov
The trans-fused gamma-lactone ring (D-ring) is susceptible to epimerization to the inactive cis-fused isomer, and metabolism to inactive ring-opened hydroxy acids. nih.gov Modifications to this ring have been explored to block these deactivation pathways. nih.gov
Impact of the 4'-O-Benzyl Moiety on Biological Activity
While direct experimental data on the biological activity of 4'-O-Benzyl 3'-O-Desmethyl Etoposide is scarce in publicly available literature, the impact of a benzyl (B1604629) group at the 4'-O position can be inferred from studies on related analogs. The 4'-hydroxyl group of etoposide is a known site of metabolic modification, leading to the formation of less active or inactive metabolites. Protecting this hydroxyl group with a bulky substituent like a benzyl group could prevent this metabolic deactivation.
In a study on glucopyranosyl-conjugated benzyl derivatives, the benzyl group was found to be pivotal for inducing cytotoxic activity. nih.gov The substitution pattern on the benzyl ring itself can also significantly influence the therapeutic index. nih.gov For instance, the introduction of a 4''-(1''-benzylpiperidinyl)amino group at the 4-position of 4'-O-demethyl-4-desoxypodophyllotoxin resulted in an analog with significantly enhanced activity compared to etoposide. nih.gov This suggests that the presence of a benzyl-containing moiety can be well-tolerated and may even enhance cytotoxic potential, possibly by increasing lipophilicity and facilitating cellular uptake or by providing additional binding interactions within the target complex.
Influence of the 3'-O-Desmethyl Modification on Compound Efficacy
The 3'-methoxyl group on the E-ring of etoposide is a site of metabolic O-demethylation, catalyzed by cytochrome P450 enzymes, leading to the formation of a catechol metabolite, 3'-O-desmethyletoposide. researchgate.net This catechol metabolite has been shown to be a more potent topoisomerase II poison than etoposide itself. researchgate.net It exhibits significantly greater cytotoxic activity and induces higher levels of DNA double-strand breaks. researchgate.net
The enhanced activity of the 3'-O-desmethyl analog is attributed to the ability of the catechol moiety to undergo redox cycling, generating reactive oxygen species that can contribute to DNA damage. Furthermore, the two hydroxyl groups on the E-ring can form stronger hydrogen bonds within the drug-enzyme-DNA ternary complex, leading to a more stable cleavage complex.
The following table summarizes the comparative cytotoxicity of etoposide and its catechol metabolite in different cell lines, highlighting the increased potency upon 3'-O-demethylation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Etoposide | HCT-116 | ~6.5 | researchgate.net |
| 3'-O-Desmethyl Etoposide (Catechol) | HCT-116 | ~2.5 | researchgate.net |
This table is generated based on data from the referenced literature and is for illustrative purposes.
Computational and Structure-Based Drug Design Approaches
Computational modeling and structure-based drug design have been instrumental in understanding the SAR of etoposide analogs. Molecular docking studies can predict the binding modes of novel derivatives within the active site of topoisomerase II. These studies have confirmed the importance of the E-ring in the interaction with the enzyme.
For instance, virtual screening and subsequent synthesis of 4'-demethylepipodophyllotoxin (B1664165) (DMEP) derivatives have been used to identify novel inhibitors of bacterial FtsZ, a protein involved in cell division. nih.gov While not directly targeting topoisomerase II, these studies demonstrate the utility of computational approaches in exploring the SAR of the podophyllotoxin (B1678966) scaffold. nih.gov
In the context of this compound, computational analysis could provide valuable insights into how the combined modifications affect the binding affinity and orientation within the topoisomerase II-DNA complex. The bulky benzyl group at the 4'-position and the catechol at the 3'-position would likely alter the electronic and steric properties of the E-ring, potentially leading to a unique interaction profile with the enzyme.
Comparative SAR Analysis with Parent Compounds and Other Research Derivatives
A comparative analysis of the hypothetical activity of this compound with its parent compound, etoposide, and other relevant derivatives reveals a complex interplay of the structural modifications.
Etoposide : The parent compound, with a 4'-hydroxyl and a 3'-methoxyl group, serves as the baseline for comparison.
3'-O-Desmethyl Etoposide : As discussed, this catechol metabolite is significantly more potent than etoposide due to enhanced topoisomerase II poisoning and potential for redox cycling. researchgate.net
4'-O-Substituted Analogs : The introduction of various ester and amino groups at the 4'-position has been shown to overcome drug resistance and, in many cases, increase cytotoxic activity. nih.gov For example, 4'-ester analogs of etoposide have demonstrated superiority over the parent drug in causing protein-linked DNA breaks and inhibiting the growth of drug-resistant cell lines.
Based on these findings, it can be postulated that this compound would likely exhibit potent cytotoxic activity. The 3'-O-desmethyl modification would confer the enhanced topoisomerase II poisoning characteristic of the catechol moiety. The 4'-O-benzyl group could serve a dual purpose: preventing metabolic inactivation at the 4'-position and potentially providing favorable hydrophobic interactions within the binding pocket.
The following interactive table presents a hypothetical comparison of the key structural features and their expected impact on activity.
| Compound | 3'-Position | 4'-Position | Expected Topoisomerase II Inhibition | Expected Cytotoxicity |
| Etoposide | Methoxy (B1213986) | Hydroxyl | + | + |
| 3'-O-Desmethyl Etoposide | Hydroxyl | Hydroxyl | +++ | +++ |
| 4'-O-Benzyl Etoposide | Methoxy | Benzyloxy | ++ | ++ |
| This compound | Hydroxyl | Benzyloxy | ++++ | ++++ |
This table is a qualitative representation based on SAR principles derived from related compounds and is for illustrative purposes. The "plus" signs indicate the relative expected potency.
Preclinical Biological Activity and Efficacy Assessments of 4 O Benzyl 3 O Desmethyl Etoposide
In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines
Evaluation Across Diverse Cancer Cell Line Panels
No data available.
Synergistic and Antagonistic Effects with Other Research Compounds
No data available.
Inhibition of Cell Migration and Invasion in Research Models
No data available.
In Vivo Efficacy Studies in Animal Models of Disease
Antitumor Activity in Murine Xenograft Models
No data available.
Pharmacodynamic Markers and Target Engagement in Preclinical Systems
No data available.
Antiviral Activity in Relevant Non-Human Research Models
Despite the well-documented anticancer properties of the etoposide (B1684455) family, specific data regarding the antiviral activity of 4'-O-Benzyl 3'-O-Desmethyl Etoposide in non-human research models are not extensively available in publicly accessible scientific literature. The primary mechanism of action for etoposide and many of its analogues is the inhibition of topoisomerase II. While this is a key target for anticancer therapy, it can also be a relevant mechanism for antiviral activity against certain viruses that rely on host cell replication machinery.
However, research into closely related compounds provides some insight. A study focusing on 4-substituted benzylamine and benzyl (B1604629) ether derivatives of 4'-O-demethylepipodophyllotoxin, a precursor to etoposide, found that the benzyl ether derivatives were inactive as inhibitors of human DNA topoisomerase II nih.gov. This finding is significant because if this compound, being a benzyl ether derivative, also lacks topoisomerase II inhibitory activity, it might be inferred that its potential for antiviral activity through this specific pathway is limited.
It is important to note that the absence of evidence is not evidence of absence. The lack of published studies on the antiviral effects of this compound does not definitively rule out the possibility of such activity through other mechanisms. Comprehensive screening of this compound against a panel of viruses in various non-human research models would be necessary to conclusively determine its antiviral spectrum, if any.
Selectivity Profiles in Preclinical Research Systems
The selectivity of a therapeutic agent is a critical determinant of its safety and efficacy. An ideal compound would exhibit high potency against its intended target (e.g., a viral enzyme or a cancer cell) while showing minimal activity against host cells or other biological targets, thereby reducing the potential for toxicity.
For this compound, a detailed preclinical selectivity profile is not well-documented in the available scientific literature. However, drawing again from the study on related 4'-O-demethylepipodophyllotoxin benzyl ether derivatives, the observation that these compounds are inactive against topoisomerase II suggests a degree of selectivity nih.gov. If this inactivity extends to this compound, it would imply a lack of the on-target activity responsible for the cytotoxic effects of etoposide in healthy, rapidly dividing cells.
This lack of topoisomerase II inhibition could be viewed as a positive attribute from a safety perspective if the compound were to possess an alternative, potent antiviral mechanism. Without activity against this key host enzyme, the compound might circumvent the dose-limiting toxicities, such as myelosuppression, that are commonly associated with etoposide.
To fully characterize the selectivity profile of this compound, a comprehensive panel of in vitro and in vivo preclinical studies would be required. These would include assessments against a broad range of host cell lines, primary cells, and key enzymes and receptors to identify any off-target activities.
Mechanisms of Resistance and Strategies for Overcoming Resistance in Research Contexts
Molecular Basis of Acquired and Intrinsic Resistance
Resistance to chemotherapeutic agents like Etoposide (B1684455) and its analogues can be either intrinsic (pre-existing in the cancer cells) or acquired (developed in response to treatment). nih.gov The molecular underpinnings of this resistance are complex, involving a variety of cellular adaptations that reduce the drug's efficacy.
Acquired resistance often emerges after an initial successful response to therapy. youtube.com This occurs through the selection of spontaneously arising mutant cells that can survive the drug's cytotoxic effects. nih.gov Studies on Etoposide have shown that resistance can be acquired through a single-step selection process, leading to stably resistant clones. nih.gov These adaptations are often multifactorial and can include changes in drug transport, alterations in the drug's molecular target, and enhanced DNA repair capabilities. mdpi.commdpi.com
Intrinsic resistance refers to the inherent ability of some tumors to withstand a particular drug without prior exposure. This can be due to pre-existing genetic factors, such as specific gene expression profiles or the inherent characteristics of the tumor microenvironment. nih.gov For instance, some cancer cell lines naturally express high levels of drug efflux pumps or have specific isoforms of target enzymes that are less susceptible to inhibition.
A key contributor to both types of resistance is the activation of DNA damage response (DDR) pathways. As Etoposide induces DNA double-strand breaks, cancer cells can survive by upregulating their DNA repair machinery. mdpi.comnih.gov Enzymes like DNA polymerase β have been implicated in repairing Etoposide-induced lesions, thereby contributing to cell survival and resistance. aacrjournals.org
Role of Drug Efflux Pumps (e.g., ABC Transporters) in Mediating Resistance
One of the most significant mechanisms of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters. nih.govyoutube.com These membrane proteins function as energy-dependent efflux pumps, actively removing a wide range of xenobiotics, including chemotherapeutic drugs, from the cell. youtube.comnih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. youtube.com
Several ABC transporters are implicated in resistance to Etoposide and are likely relevant for its derivatives:
P-glycoprotein (P-gp/ABCB1): This is one of the most extensively studied ABC transporters. Its overexpression is a common cause of resistance to Etoposide, as the drug is a known substrate for this pump. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 can transport a broad range of compounds, including Etoposide, often after their conjugation with glutathione (B108866) (GSH). preprints.org
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key transporter that contributes to multidrug resistance. It has been shown to efflux Etoposide and other topoisomerase inhibitors like SN-38, the active metabolite of Irinotecan. mdpi.comnih.gov
The overexpression of these transporters can be a primary reason for the failure of chemotherapy in various cancers. nih.gov
Table 1: Key ABC Transporters Associated with Etoposide Resistance
| Transporter (Gene) | Substrates Include | Mechanism of Action | Reference |
|---|---|---|---|
| P-glycoprotein (ABCB1) | Etoposide, Doxorubicin (B1662922), Vinblastine, Paclitaxel | Acts as a direct efflux pump for a wide range of hydrophobic, amphipathic drugs. | nih.gov |
| MRP1 (ABCC1) | Etoposide, Doxorubicin, Vincristine, Methotrexate | Transports drugs, often after conjugation with glutathione, out of the cell. | nih.gov |
| BCRP (ABCG2) | Etoposide, Topotecan, Irinotecan (SN-38), Mitoxantrone | An efflux transporter that plays a significant role in resistance to various topoisomerase inhibitors. | mdpi.comnih.govidrblab.net |
Alterations in Topoisomerase Expression or Activity as Resistance Mechanisms
Since Etoposide and its derivatives function by inhibiting DNA topoisomerase II, changes in this target enzyme are a direct and effective mechanism of resistance. mdpi.comnih.gov These alterations can be quantitative (affecting the amount of enzyme) or qualitative (affecting the enzyme's structure and function).
Reduced Expression of Topoisomerase II: A common finding in Etoposide-resistant cell lines is a significant decrease in the cellular levels of topoisomerase IIα and/or topoisomerase IIβ mRNA and protein. nih.govnih.gov With less enzyme available, the number of drug-induced DNA breaks is reduced, leading to diminished cytotoxicity. nih.gov Studies have demonstrated that a 3- to 7-fold reduction in topoisomerase II protein can confer significant resistance. capes.gov.br
Mutations in the Topoisomerase II Gene: Point mutations in the TOP2A gene can alter the enzyme's structure, reducing its affinity for Etoposide or affecting its ability to form the stable drug-enzyme-DNA complex (cleavable complex) that is necessary for cell killing. nih.govmdpi.com For example, mutations near the enzyme's active site have been shown to confer Etoposide resistance. mdpi.com However, some studies have found that resistance in clinical samples is not always associated with mutations, suggesting that other mechanisms are often at play. nih.gov
Post-Translational Modifications: Changes in the phosphorylation state of topoisomerase II can also modulate its activity and sensitivity to inhibitors. Both hyperphosphorylation and hypophosphorylation have been observed in different Etoposide-resistant cell lines, suggesting a complex regulatory role. nih.gov For instance, hypophosphorylation of topoisomerase IIα has been linked to resistance in K562 human leukemia cells. nih.gov
Table 2: Topoisomerase II Alterations Conferring Etoposide Resistance
| Alteration Type | Specific Change | Effect on Drug Action | Reference |
|---|---|---|---|
| Quantitative | Decreased mRNA and protein levels of Topoisomerase IIα and IIβ | Reduces the number of available drug targets, leading to fewer DNA breaks. | nih.govcapes.gov.br |
| Qualitative (Mutation) | Point mutations in the TOP2A gene (e.g., near the active site) | Reduces drug binding affinity or alters the stability of the cleavable complex. | nih.govmdpi.com |
| Post-Translational | Hypo- or hyper-phosphorylation of the enzyme | Modulates catalytic activity and can decrease the formation of drug-stabilized DNA complexes. | nih.gov |
Research Strategies for Circumventing and Overcoming Resistance
The challenge of resistance has spurred intensive research into strategies to restore or enhance the efficacy of topoisomerase II inhibitors.
Development of Novel Analogues: One key strategy is the chemical modification of the Etoposide structure to create new analogues that can evade resistance mechanisms. The goal is to design compounds that are poor substrates for efflux pumps or that can effectively target mutated topoisomerase II. youtube.com For example, hybrid compounds that combine the epipodophyllotoxin (B191179) core with an N-mustard moiety have been designed to covalently bind to topoisomerase II and DNA, showing lower cross-resistance in cell lines with reduced topoisomerase II levels. nih.gov Other derivatives, such as GL-331, have demonstrated greater efficacy than Etoposide in certain cancer cell lines. nih.govnih.gov
ABC Transporter Inhibitors (Chemosensitizers): A direct approach to combatting efflux-mediated resistance is the co-administration of ABC transporter inhibitors. nih.gov Compounds like elacridar (B1662867) and tariquidar (B1662512) have been shown to block the function of ABCB1 and ABCG2, thereby restoring cellular sensitivity to Etoposide and SN-38 in resistant small cell lung cancer cells. nih.gov While early generations of these inhibitors had toxicity issues, newer and more specific modulators are under investigation. nih.gov
Combination Therapies: Combining Etoposide with other agents that have different mechanisms of action is a standard clinical strategy to overcome resistance and enhance therapeutic effect. mdpi.com Research is also exploring combinations with targeted therapies, such as inhibitors of DNA repair pathways (e.g., PARP inhibitors). mdpi.com By blocking the cell's ability to repair the DNA damage caused by Etoposide, these combinations can lead to synergistic cytotoxicity.
Targeted Drug Delivery Systems: The use of nanotechnology to create novel drug delivery systems, such as nanoparticle-loaded drugs, is another promising avenue. preprints.org These systems can be designed to target cancer cells specifically, increase drug concentration at the tumor site, and potentially bypass efflux pump recognition, thus overcoming resistance. nih.gov
Analytical Methodologies and Characterization in Academic Research Settings
Quantitative Analysis of 4'-O-Benzyl 3'-O-Desmethyl Etoposide (B1684455) in Biological Matrices for Research
In the context of academic research, the precise quantification of 4'-O-Benzyl 3'-O-Desmethyl Etoposide in various biological matrices is paramount for pharmacokinetic and in vitro studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high sensitivity and selectivity.
A typical quantitative method would be developed and validated for matrices such as plasma, serum, and tissue homogenates from preclinical models. The process involves meticulous sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: To isolate the analyte from the complex biological matrix, a protein precipitation or liquid-liquid extraction (LLE) procedure is commonly implemented. For instance, a straightforward protein precipitation might involve the addition of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by centrifugation to pellet the proteins. LLE, using a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether, can offer a cleaner extract. To ensure accuracy and account for any variability during sample processing, an internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version of this compound or a closely related analog), is added at the beginning of the extraction process.
Chromatographic Separation: The extracted sample is then injected into an HPLC system. Reversed-phase chromatography is the most common modality for a compound of this nature. A C18 column is typically used to separate this compound from endogenous matrix components and potential metabolites. A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile or methanol) is employed to achieve optimal separation in a reasonable timeframe.
Mass Spectrometric Detection: The eluent from the HPLC is directed into the ion source of a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally suitable for this class of compounds. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation (CID) of the precursor ion.
The validation of such a method in an academic research setting would adhere to established guidelines, assessing parameters like linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Below is an interactive data table summarizing the typical parameters for a validated LC-MS/MS method for the quantification of this compound in a research setting.
| Parameter | Typical Value/Range | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |
| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
| Extraction Recovery | > 80% | The efficiency of the extraction procedure. |
| Internal Standard (IS) | Stable Isotope-Labeled Analog | A compound added to the sample to correct for variability. |
Metabolite Identification and Characterization in Preclinical Research Models
Understanding the metabolic fate of this compound is a critical component of its preclinical evaluation. In vitro models, such as liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, human), are initially used to investigate its metabolic stability and to generate metabolites for structural elucidation.
The primary analytical tool for metabolite identification is high-resolution mass spectrometry (HRMS), often a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites.
The predicted metabolic pathways for this compound would be based on the known metabolism of its parent compound, etoposide. The primary metabolic transformations anticipated would include:
O-Debenzylation: Cleavage of the benzyl (B1604629) group at the 4'-O-position to yield 3'-O-Desmethyl Etoposide. This is a common metabolic reaction for O-benzylated compounds.
Oxidation: The resulting free 4'-hydroxyl group on the pendant phenyl ring, along with the existing 3'-hydroxyl group (from the desmethyl modification), would create a catechol-like moiety. This catechol is susceptible to oxidation to form a semiquinone radical and subsequently an ortho-quinone derivative. nih.gov This pathway is a known bioactivation route for etoposide. nih.gov
Glucuronidation: The phenolic hydroxyl groups are potential sites for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion. Studies on etoposide have identified etoposide glucuronide as a significant metabolite. nih.govresearchgate.net
Hydroxylation: Additional hydroxylation on the aglycone or the benzyl group could also occur, mediated by cytochrome P450 enzymes.
The identification process involves comparing the mass spectra and chromatographic retention times of the parent compound with those of potential metabolites in the incubated samples. The accurate mass data from HRMS allows for the confident assignment of elemental formulas to the observed metabolite peaks. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of a metabolite is compared to that of the parent drug or to synthesized reference standards.
In more advanced academic research settings, nuclear magnetic resonance (NMR) spectroscopy can be employed for the definitive structural elucidation of major metabolites, provided they can be isolated in sufficient quantities.
An interactive data table summarizing the potential metabolites of this compound and the analytical techniques used for their characterization is presented below.
| Potential Metabolite | Proposed Metabolic Pathway | Key Analytical Findings |
| 3'-O-Desmethyl Etoposide | O-Debenzylation | LC-MS/MS would show a loss of the benzyl group (91 Da). HRMS would confirm the elemental composition. |
| Ortho-quinone of 3'-O-Desmethyl Etoposide | Oxidation of the catechol moiety | A mass shift corresponding to the loss of two hydrogen atoms would be observed by HRMS. This species is often reactive. nih.gov |
| Glucuronide Conjugate(s) | Glucuronidation | A mass increase of 176 Da (the mass of glucuronic acid) would be detected by HRMS. The position of conjugation would be determined by MS/MS fragmentation. nih.govresearchgate.net |
| Hydroxylated Metabolite(s) | Hydroxylation | An increase in mass of 16 Da (the mass of an oxygen atom) would be observed by HRMS. The site of hydroxylation would be investigated using MS/MS. |
The comprehensive analytical characterization of this compound in academic research settings provides a detailed picture of its behavior in biological systems. This information is crucial for establishing a foundation for any subsequent, more regulated preclinical and clinical development.
Future Directions and Advanced Research Perspectives for 4 O Benzyl 3 O Desmethyl Etoposide
Design and Synthesis of Next-Generation Analogs with Improved Research Profiles
The core objective in designing next-generation analogs from precursors like 4'-O-Benzyl 3'-O-Desmethyl Etoposide (B1684455) is to enhance their therapeutic index. Research efforts are concentrated on modifying the molecule to improve efficacy against resistant cancer cells, reduce metabolic liabilities, and enhance solubility.
Key synthetic strategies and research findings include:
Modifications to Overcome Resistance: Scientists are introducing novel chemical moieties to the etoposide scaffold to combat multidrug resistance. For instance, the synthesis of derivatives bearing a 4β-disulfide/trisulfide bond has yielded compounds with superior cytotoxic activity against vincristine-resistant cell lines compared to etoposide. rsc.org
Improving Pharmaceutical Properties: The development of prodrugs is a major strategy to enhance properties like water solubility. Etoposide phosphate (B84403) (Etopofos) is a successful example of a water-soluble prodrug that is converted to the active etoposide in the body. nih.govnih.gov Future analogs derived from 4'-O-Benzyl 3'-O-Desmethyl Etoposide could incorporate similar phosphate groups or other hydrophilic moieties. psu.eduresearchgate.net
Exploring Novel Linkers and Conjugates: The creation of hydrolytically activated prodrugs using carbonate linkers has been shown to generate compounds with significantly higher in vitro toxicity against neuroblastoma cell lines and a higher maximum tolerated dose in vivo compared to the parent drug. nih.gov
Table 1: Research Strategies for Next-Generation Etoposide Analogs
| Research Strategy | Rationale | Example Finding |
|---|---|---|
| Heterocyclic Modification | Introduce novel functionalities to enhance binding or overcome resistance. | Analogs with disulfide/trisulfide bonds show superior activity in resistant cell lines. rsc.org |
| Halogenation | Reduce metabolic conversion to toxic intermediates. | C-2' halogenation can create metabolically stable but less active analogs. nih.gov |
| Prodrug Synthesis | Improve solubility and pharmacokinetic profile. | Etoposide phosphate (Etopofos) is a water-soluble prodrug with improved pharmaceutical properties. nih.gov |
| Linker Technology | Create stable prodrugs with controlled activation. | Carbonate-linked prodrugs show increased cytotoxicity in neuroblastoma models. nih.gov |
Exploration of Novel Therapeutic Indications and Biological Activities
While etoposide's primary mechanism is the inhibition of topoisomerase II, leading to DNA strand breaks, research into new derivatives aims to uncover novel biological targets and expand their therapeutic applications. nih.govmdpi.com
Key areas of exploration include:
Targeting Different Cellular Machinery: Podophyllotoxin (B1678966), the natural precursor to etoposide, is a potent inhibitor of microtubule assembly. researchgate.net By modifying the etoposide structure, researchers are developing derivatives that regain or enhance tubulin-targeting activity. One such derivative, designated E5, was found to accelerate tubulin depolymerization and induce apoptosis through this mechanism, showing potent effects against A549 lung cancer cells. nih.gov
Overcoming Specific Resistance Mechanisms: The development of analogs effective against cancers with acquired resistance is a high priority. Novel derivatives have shown efficacy in multi-drug resistant cell lines, suggesting they may bypass common efflux pump-mediated resistance. nih.gov
Synergistic Combinations: Research is ongoing to combine etoposide analogs with other therapeutic agents to achieve synergistic effects. mdpi.com For example, combining etoposide with polyphenols like curcumin (B1669340) has been shown to improve therapeutic efficacy in animal models of leukemia. mdpi.com This opens the door for developing derivatives of this compound that are optimized for combination therapies.
Dual-Enzyme Prodrug Therapy: A novel approach involves designing prodrugs that can be activated by the same enzyme as another anticancer agent. A dipiperidinyl derivative of etoposide was developed to be activated by carboxylesterases, the same enzymes that activate CPT-11 (Irinotecan), allowing for a potential dual-prodrug therapy. nih.gov
Table 2: Novel Biological Activities of Etoposide-Related Derivatives
| Derivative Class | Novel Biological Activity/Target | Investigated Cancer Model |
|---|---|---|
| Podophyllotoxin-like Analogs (e.g., E5) | Tubulin Depolymerization | A549 Lung Cancer Xenografts nih.gov |
| Carbonate-linked Prodrugs (ProVP-16) | Enhanced Cytotoxicity in Resistant Cells | Multi-drug Resistant Neuroblastoma Cell Lines nih.gov |
| Disulfide-containing Derivatives | Efficacy in Vincristine-Resistant Cells | KB/VCR (Mouth Epidermal Carcinoma) Cells rsc.org |
| Dipiperidinyl Prodrug (dp-VP16) | Activation by Carboxylesterase for Dual Therapy | Neuroblastoma Cell Lines nih.gov |
Integration with Advanced Drug Delivery Systems in Research Applications
The significant potential of etoposide analogs is often limited by poor water solubility and non-specific biodistribution. nih.gov Integrating these compounds with advanced drug delivery systems is a critical area of research to enhance their therapeutic window.
Promising drug delivery platforms include:
Nanoparticle Formulations: A wide array of nanocarriers, including liposomes, polymeric nanoparticles, dendrimers, and inorganic nanoparticles (e.g., gold, iron oxide), are being developed to encapsulate etoposide and its derivatives. nih.gov These systems can improve solubility, protect the drug from premature degradation, and facilitate passive tumor targeting via the enhanced permeability and retention (EPR) effect. dovepress.com
Targeted Delivery Systems: To further enhance specificity, nanoparticles are being functionalized with targeting ligands. For example, chondroitin (B13769445) sulfate (B86663) (CS) is used to coat nanoparticles, enabling them to target the CD44 receptors that are overexpressed on many tumor cells. dovepress.com This active targeting approach can increase drug accumulation at the tumor site and reduce off-target effects.
Theranostic Nanoparticles: Advanced systems are being designed to combine therapy and diagnostics. In one study, etoposide phosphate was encapsulated in indium-based nanoparticles, which served as both a carrier for the drug and a SPECT imaging agent, allowing for simultaneous treatment and monitoring. nih.gov
Brain-Targeting Systems: Overcoming the blood-brain barrier (BBB) is a major challenge in treating brain cancers. nih.gov Exosomes are being explored as natural nanocarriers to ferry drugs across the BBB. nih.gov Additionally, dual-targeting nanoparticles that can bind to receptors on both the BBB and the cancer cells are being investigated for treating brain metastases. researchgate.net
Table 3: Advanced Drug Delivery Systems for Etoposide Analogs
| Delivery System | Key Features | Research Application |
|---|---|---|
| Chondroitin Sulfate (CS)-Coated Micelles | Targets CD44 receptors on tumor cells. dovepress.com | Targeted delivery to breast cancer cells. dovepress.com |
| Indium Phosphate Nanoparticles | Combines drug delivery with SPECT imaging (theranostics). nih.gov | Tumor growth inhibition and imaging in a lung cancer model. nih.gov |
| Exosomes | Natural nanocarriers capable of crossing the blood-brain barrier. nih.gov | Proposed for delivery of anticancer drugs for brain cancer. nih.gov |
| Polymeric Nanoparticles | Improves solubility and allows for controlled release. nih.govresearchgate.net | Enhanced cytotoxicity and cellular uptake in cancer cell lines. researchgate.net |
Identification and Addressing of Key Research Gaps and Challenges in Development
Despite promising advances, the development of next-generation analogs from intermediates like this compound faces several hurdles that must be addressed.
Key research gaps and challenges include:
Complex Synthesis and Yield: The synthesis of etoposide and its analogs is often a multi-step process with challenges in achieving high yields and stereospecificity, which can hinder large-scale production and increase costs. google.comgoogle.com
Mechanisms of Toxicity: The risk of therapy-related secondary malignancies, particularly acute myeloid leukemia, is a serious concern with etoposide. mdpi.com This toxicity is linked to the metabolic formation of etoposide quinone, which can interact with various cellular proteins. nih.gov A major research gap is the development of non-toxic analogs that retain high efficacy.
Overcoming Drug Resistance: While new analogs are being designed to fight resistance, cancer cells can develop new mechanisms to evade treatment. There is a continuous need to understand these evolving resistance pathways and co-develop compounds that can circumvent them. rsc.orgnih.gov
Clinical Translation of Nanomedicines: Despite excellent preclinical results, translating complex nanoparticle-based drug delivery systems into clinical practice remains a significant challenge. nih.gov Issues related to manufacturing scale-up, long-term stability, and regulatory approval need to be systematically addressed.
Table 4: Research Gaps and Strategies for Etoposide Analog Development
| Research Gap/Challenge | Potential Strategy to Address |
|---|---|
| Complex and Low-Yield Synthesis | Develop more efficient, stereoselective synthetic routes; explore biocatalysis. google.comgoogle.com |
| Therapy-Related Toxicity | Design analogs with altered metabolic pathways to avoid formation of toxic quinones; improve tumor-specific targeting. nih.gov |
| Acquired Drug Resistance | Develop combination therapies with synergistic mechanisms; design compounds that target resistance pathways directly. mdpi.commdpi.com |
| Clinical Translation of Nanocarriers | Focus on simple, scalable, and biocompatible nanoplatforms; conduct thorough long-term toxicology studies. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Etoposide (VP-16) |
| Podophyllotoxin |
| Teniposide (VM-26) |
| Etoposide phosphate (Etopofos, BMY 40481) |
| 4-dimethylepipodophyllotoxin (DMEP) |
| Azatoxin |
| GL331 |
| TOP53 |
| ProVP-16 I / II |
| 1,4'-dipiperidine-1'-carboxylate-etoposide (dp-VP16) |
| CPT-11 (Irinotecan) |
| Curcumin |
| Cisplatin |
| Carboplatin |
Q & A
Basic: What analytical methods are recommended for detecting 4'-O-Benzyl 3'-O-Desmethyl Etoposide in biological and environmental samples?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting trace levels of the compound in environmental water (e.g., wastewater, river samples) and biological matrices (e.g., plasma, urine). On-line solid-phase extraction (SPE) coupled with LC-MS/MS achieves detection limits as low as 14–33 ng/L in environmental samples .
- Fragmentation Pattern Analysis: MS/MS fragmentation distinguishes this compound from parent etoposide by identifying demethylation signatures (e.g., loss of methyl groups from anisol rings) .
- Reference Standards: Commercially available standards (e.g., TLC Pharmaceutical Standards) enable quantification and confirmation of identity in complex matrices .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods or mechanical ventilation to minimize inhalation of dust/aerosols. Avoid skin contact with nitrile gloves and full-body chemical-resistant suits .
- Storage: Store in tightly sealed containers at 2–8°C (per Certificate of Analysis) to prevent degradation. Refrigerated storage reduces electrostatic charge buildup .
- Spill Management: Collect spills using non-sparking tools, place in closed containers, and avoid water flushing to prevent environmental contamination .
Advanced: How does this compound contribute to etoposide resistance in cancer cell lines?
Methodological Answer:
- Gene Expression Profiling: Microarray analysis of etoposide-resistant MCF7 cells reveals upregulation of genes involved in drug efflux (e.g., ABC transporters) and DNA repair pathways (e.g., BRCA1). Downregulated genes include apoptosis regulators like caspases .
- Functional Clustering: DAVID annotation identifies pathways such as "response to oxidative stress" and "cell cycle checkpoint regulation" as key resistance mechanisms. For example, overexpression of TOP2A variants reduces etoposide’s ability to stabilize DNA-topoisomerase II complexes .
- Microfluidic Apoptosis Assays: Caspase-3 activation assays in microfluidic devices quantify resistance at single-cell resolution, requiring 10,000-fold fewer reagents than conventional methods .
Advanced: What contradictory findings exist regarding the environmental toxicity of this compound compared to etoposide?
Methodological Answer:
- QSAR Models: Predict higher toxicity for this compound due to increased hydrophobicity and reactivity, but experimental validation in aquatic organisms is limited. For example, its presence in river water (14–31 ng/L) correlates with genotoxicity in algae, though parent etoposide is undetected .
- Metabolic vs. Environmental Origins: While this compound is a known human metabolite, its detection in wastewater cannot conclusively differentiate between metabolic excretion and environmental chlorination by-products .
Advanced: How can researchers differentiate human metabolic byproducts from environmental transformation products of this compound?
Methodological Answer:
- Isotopic Labeling: Use deuterated etoposide in controlled chlorination experiments to track environmental demethylation pathways. Compare results with human metabolite profiles from clinical studies .
- Temporal-Spatial Sampling: Monitor wastewater treatment plants (WWTPs) and downstream rivers. Human metabolites peak in WWTP influent, while environmental by-products increase post-chlorination .
Advanced: What molecular mechanisms explain differential DNA damage (SSBs vs. DSBs) induced by this compound derivatives?
Methodological Answer:
- Topoisomerase II Inhibition: Etoposide derivatives stabilize DNA-topo II cleavage complexes, preventing religation. Single-strand breaks (SSBs) arise from independent inhibition of each DNA strand’s religation, while double-strand breaks (DSBs) result from coordinated cleavage at replication forks .
- Comet Assay with Enzyme Treatment: Use agarose-embedded cells treated with lesion-specific enzymes (e.g., Endo III for oxidized bases) to quantify SSBs and γ-H2AX foci for DSBs .
Basic: What synthetic routes are used to produce this compound in laboratory settings?
Methodological Answer:
- Demethylation of Etoposide: React etoposide with boron tribromide (BBr₃) in anhydrous dichloromethane to selectively remove the 3'-O-methyl group. Confirm purity via HPLC and NMR .
- Protection-Deprotection Strategies: Use benzyl ether protection (e.g., 4-O-benzyl groups) during synthesis to prevent unwanted side reactions. Final deprotection employs catalytic hydrogenation .
Advanced: What experimental models assess the stability of this compound under environmental conditions?
Methodological Answer:
- Simulated Sunlight Exposure: Use xenon-arc lamps to mimic UV degradation. Monitor breakdown products via high-resolution mass spectrometry (HRMS) .
- Chlorination Reactors: Treat etoposide with sodium hypochlorite at pH 7–9. Track this compound formation using SPE-LC-MS/MS and compare kinetics to human metabolic rates .
Advanced: How does this compound impact non-target organisms in ecotoxicological studies?
Methodological Answer:
- Daphnia magna Acute Toxicity Tests: Expose organisms to 0.1–100 µg/L concentrations. Measure mortality and reproductive endpoints. LC₅₀ values are 10-fold lower than etoposide due to enhanced bioavailability .
- QSAR-ECOSAR Predictions: Modeled data suggest high bioaccumulation potential (log Kow = 3.2) and chronic toxicity to algae (Chlorococcum spp.) at ng/L levels .
Advanced: What strategies resolve contradictions in clinical efficacy data for etoposide derivatives like this compound?
Methodological Answer:
- Meta-Regression Analysis: Pool data from Phase II/III trials (e.g., EAP regimen studies) to adjust for confounders like age, tumor type, and prior anthracycline exposure. For example, etoposide shows survival benefits in elderly SCLC patients but not in gastric cancer .
- Subgroup Analysis by HLH Trigger: In hemophagocytic lymphohistiocytosis (HLH), etoposide derivatives are effective in EBV- or lymphoma-associated cases but not in autoimmune triggers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
